5-Bromo-3,3-dimethylpent-1-ene
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
5-Bromo-3,3-dimethylpent-1-ene is utilized in the synthesis of structurally complex molecules. For instance, its derivatives have been used in the synthesis and structural characterization of various compounds. The precise structural characterization, often confirmed by X-ray analysis, is a critical aspect in understanding the properties and potential applications of these synthesized materials (Niestroj, Bruhn, & Maier, 1998).
Role in Heterocyclic Synthesis
This compound also plays a role in the synthesis of heterocyclic and polyheterocyclic compounds. Its derivatives, particularly brominated enones, have been identified as attractive building blocks for constructing these compounds, which are significant in various fields including pharmaceuticals and material science (Mittersteiner, Zanatta, Bonacorso, & Martins, 2020).
In Organic Compound Synthesis
The compound and its derivatives are also integral in the synthesis of various organic compounds. They have been used in reactions involving crystal structure analysis, Hirshfeld surface characterization, and thermal analysis, providing insights into intermolecular interactions and stability of these compounds (Barakat, Soliman, Ghabbour, Ali, Al-Majid, Zarrouk, & Warad, 2017).
Industrial Scale-Up Processes
5-Bromo-3,3-dimethylpent-1-ene's derivatives have been involved in practical industrial processes, particularly in the scale-up of key intermediates for the manufacturing of therapeutics. Its application in such processes highlights its significance in the pharmaceutical industry (Zhang, Ma, Shan, Zhang, Li, & Liu, 2022).
Electrophilic Addition Reactions
It is also significant in electrophilic addition reactions. Studies on compounds like 5-Bromo-3,3-dimethylpent-1-ene help understand the mechanics of electrophilic addition and how various substituents influence these reactions, which is crucial in organic synthesis (Ruddock & Reese, 1999).
properties
IUPAC Name |
5-bromo-3,3-dimethylpent-1-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13Br/c1-4-7(2,3)5-6-8/h4H,1,5-6H2,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTLHGTZXTYNOKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCBr)C=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Br | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40519424 | |
Record name | 5-Bromo-3,3-dimethylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3,3-dimethylpent-1-ene | |
CAS RN |
70472-96-7 | |
Record name | 5-Bromo-3,3-dimethylpent-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40519424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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